molecular formula C8H9BrN2O B1407612 2-methyl-1H-benzimidazol-5-ol hydrobromide CAS No. 1417568-15-0

2-methyl-1H-benzimidazol-5-ol hydrobromide

Cat. No.: B1407612
CAS No.: 1417568-15-0
M. Wt: 229.07 g/mol
InChI Key: VOYQQBCXANCREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-benzimidazol-5-ol hydrobromide is a chemical compound with the molecular formula C8H8N2O·HBr. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

2-Methyl-1H-benzimidazol-5-ol hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety data sheet (SDS) should be consulted for more detailed safety information .

Biochemical Analysis

Biochemical Properties

2-methyl-1H-benzimidazol-5-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interaction between this compound and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can lead to alterations in cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and subsequent catalytic activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental stresses. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-benzimidazol-5-ol hydrobromide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and bromination. One common method involves the reaction of o-phenylenediamine with methyl glyoxal under acidic conditions to form the benzimidazole ring, followed by bromination to introduce the hydrobromide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Condensation Reaction: Mixing o-phenylenediamine with methyl glyoxal in the presence of an acid catalyst.

    Cyclization: Heating the mixture to promote ring closure and formation of the benzimidazole core.

    Bromination: Adding hydrobromic acid to introduce the hydrobromide group.

    Purification: Crystallization or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazol-5-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5,6-dione derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazol-5-ol hydrobromide
  • 5-Bromo-2-methyl-1H-benzimidazole
  • 5-Methyl-1H-benzimidazol-2-amine

Uniqueness

2-Methyl-1H-benzimidazol-5-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the hydroxyl group at the 5-position of the benzimidazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-3H-benzimidazol-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYQQBCXANCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 3
2-methyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 4
Reactant of Route 4
2-methyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 5
Reactant of Route 5
2-methyl-1H-benzimidazol-5-ol hydrobromide
Reactant of Route 6
Reactant of Route 6
2-methyl-1H-benzimidazol-5-ol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.